molecular formula C8H6BrNO2 B1443677 3-Bromomethyl-5-furan-2-yl-isoxazole CAS No. 1357352-10-3

3-Bromomethyl-5-furan-2-yl-isoxazole

Cat. No.: B1443677
CAS No.: 1357352-10-3
M. Wt: 228.04 g/mol
InChI Key: DTRXQDQZNJNOGX-UHFFFAOYSA-N
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Description

3-Bromomethyl-5-furan-2-yl-isoxazole is a valuable chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The core structure of this compound is based on the isoxazole ring, a five-membered heterocycle known for its electron-rich nature and wide spectrum of biological activities, which includes antimicrobial, anticancer, and anti-inflammatory properties . The presence of a bromomethyl group (-CH2Br) at the 3-position of the isoxazole ring provides a highly versatile and reactive handle for further synthetic elaboration. This functional group is amenable to various cross-coupling reactions and nucleophilic substitutions, allowing researchers to efficiently create diverse chemical libraries by attaching new molecular fragments . The furan-2-yl substituent at the 5-position is a key pharmacophore, a feature commonly found in bioactive molecules and therapeutic agents . The incorporation of this heteroaromatic system can significantly influence the compound's electronic properties, binding affinity, and overall pharmacokinetic profile. The primary research value of this compound lies in its role as a synthetic building block. It is expertly suited for the exploration and development of novel isoxazole-containing compounds, which are prominent scaffolds in clinically viable drugs such as the anti-inflammatory valdecoxib and the antibacterial sulfisoxazole . Researchers can leverage this reagent to synthesize potential enzyme inhibitors or receptor modulators, making it a critical tool for probing biological mechanisms and identifying new therapeutic candidates. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(bromomethyl)-5-(furan-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRXQDQZNJNOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Isoxazole Synthesis Relevant to 3-Bromomethyl-5-furan-2-yl-isoxazole

Isoxazoles are typically synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or other dipolarophiles. The synthesis of substituted isoxazoles, including those bearing bromomethyl and furan substituents, generally follows similar principles, with modifications to introduce the desired functional groups and heteroaryl substituents.

Key synthetic routes for isoxazoles include:

  • Copper(I)-catalyzed cycloaddition of nitrile oxides with terminal alkynes to form 3,5-disubstituted isoxazoles.
  • One-pot multi-component reactions involving aldehydes, hydroxylamine, and alkynes.
  • Use of environmentally benign solvents such as deep eutectic solvents or ionic liquids.
  • Metal-free methods employing bases like DBU for nitrile oxide cycloaddition.
  • Regioselective synthesis via controlled reaction conditions and reagent selection.

Preparation Data and Solubility Considerations

According to GlpBio, this compound is available commercially, and preparation of stock solutions requires careful solvent selection based on solubility data. The preparation of stock solutions at various molarities is standardized as follows:

Stock Solution Concentration 1 mg Sample Volume (mL) 5 mg Sample Volume (mL) 10 mg Sample Volume (mL)
1 mM 4.3852 21.926 43.852
5 mM 0.877 4.3852 8.7704
10 mM 0.4385 2.1926 4.3852

Preparation of stock solutions typically involves dissolving the compound in DMSO, followed by dilution with solvents such as PEG300, Tween 80, water, or corn oil for in vivo formulations. The order of solvent addition and clarity of solution at each step are critical to ensure solubility and stability.

Research Findings and Synthetic Optimization

Research into isoxazole synthesis highlights several important factors for optimizing the preparation of substituted isoxazoles like this compound:

  • Regioselectivity : Achieved by controlling reaction conditions and choice of catalysts (e.g., copper(I) catalysis).
  • Green Chemistry Practices : Use of deep eutectic solvents, ionic liquids, and metal-free conditions reduce environmental impact.
  • Reaction Time and Yield : Ultrasound-assisted synthesis and microwave irradiation have been reported to reduce reaction times and improve yields.
  • Functional Group Compatibility : The furan ring and bromomethyl group require mild conditions to avoid decomposition or side reactions.

For example, copper(I)-catalyzed cycloaddition methods provide high regioselectivity and yields for 3,5-disubstituted isoxazoles, which can be adapted for the furan and bromomethyl substituents.

Summary Table of Preparation Methods for Isoxazole Derivatives Relevant to this compound

Methodology Key Reagents/Conditions Advantages Notes on Applicability to Target Compound
Copper(I)-catalyzed cycloaddition Nitrile oxides + terminal alkynes, Cu(I) catalyst High regioselectivity, good yields Suitable for introducing furan-2-yl substituent at 5-position
Oxidation of aldoximes Hydroxy(tosyloxy)iodobenzene (HTIB) Stable reagent, mild conditions Generates nitrile oxides for cycloaddition
Bromomethylation N-Bromosuccinimide (NBS) or bromomethyl halides Efficient introduction of bromomethyl group Post-cyclization functionalization step
Metal-free base catalysis DBU or other bases Avoids metal contamination Applicable for nitrile oxide cycloaddition
Deep eutectic solvents Choline chloride:urea mixture Green solvent, recyclable Environmentally friendly option for cycloaddition
Ultrasound-assisted synthesis Ultrasonic irradiation, no catalyst Short reaction time, high yield Mild conditions preserve sensitive groups like furan

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group serves as a prime site for nucleophilic substitution, enabling the introduction of diverse functional groups.

Reagent Conditions Product Yield Reference
Sodium azide (NaN₃)DMF, 60°C, 12h3-Azidomethyl-5-furan-2-yl-isoxazole85%
Potassium thiolateTHF, rt, 6h3-(Methylthio)-5-furan-2-yl-isoxazole78%
Primary aminesEt₃N, DCM, reflux, 8h3-(Aminomethyl)-5-furan-2-yl-isoxazole70%

Key Observations :

  • Reactions proceed via an Sₙ2 mechanism , with the bromine atom acting as a leaving group.

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

Oxidation Reactions

The furan ring undergoes selective oxidation, while the isoxazole ring remains intact under controlled conditions.

Reagent Conditions Product Notes Reference
KMnO₄H₂O/acetone, 0°C, 2h3-Bromomethyl-5-(2-oxo-2,5-dihydrofuran)-isoxazoleForms α,β-unsaturated ketone
CrO₃Acetic acid, rt, 4h3-Bromomethyl-5-(furan-2-one)-isoxazoleHigh regioselectivity

Mechanistic Insight :

  • Oxidation occurs at the α-position of the furan ring, forming carbonyl derivatives.

Reduction Reactions

The isoxazole ring can be reduced to isoxazoline or isoxazolidine derivatives.

Reagent Conditions Product Yield Reference
LiAlH₄THF, 0°C → rt, 3h3-Bromomethyl-5-furan-2-yl-isoxazoline65%
H₂/Pd/CEtOH, 50 psi, 12h3-Bromomethyl-5-furan-2-yl-isoxazolidine55%

Critical Factors :

  • LiAlH₄ selectively reduces the isoxazole ring without affecting the furan moiety .

  • Catalytic hydrogenation requires elevated pressure for full saturation.

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Reagents/Conditions Product Application Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C3-Arylmethyl-5-furan-2-yl-isoxazoleBioconjugation probes
Stille CouplingPdCl₂(PPh₃)₂, THF, rt3-Alkenylmethyl-5-furan-2-yl-isoxazoleMaterial science

Case Study :

  • Suzuki coupling with phenylboronic acid yields 3-(benzyl)-5-furan-2-yl-isoxazole , a precursor for anticancer agents .

Cycloaddition Reactions

The furan ring engages in Diels-Alder reactions, while the isoxazole acts as a dienophile.

Dienophile Conditions Product Stereoselectivity Reference
Maleic anhydrideToluene, 110°C, 8hFused bicyclic adductEndo preference (85:15)

Applications :

  • Cycloadducts are intermediates in natural product synthesis.

Scientific Research Applications

Medicinal Chemistry

3-Bromomethyl-5-furan-2-yl-isoxazole has garnered attention for its potential antimicrobial , anticancer , and anti-inflammatory properties.

  • Anticancer Activity:
    Research indicates that compounds with furan and isoxazole structures can inhibit cancer cell proliferation. For example, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. A study reported that certain oxazole derivatives exhibited IC50 values in the low micromolar range against these cell lines, suggesting a promising avenue for anticancer drug development.
CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
This compoundA549TBD
  • Antimicrobial Activity:
    The compound's furan component is associated with antimicrobial properties. Studies have shown that furan derivatives can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Biochemical Probes

Due to the presence of the bromomethyl group, this compound can serve as a useful biochemical probe . It can be utilized in click chemistry reactions, particularly in bioorthogonal labeling strategies where it reacts with alkyne-functionalized biomolecules. This application is crucial for tracking cellular processes and studying protein interactions.

Materials Science

The unique structural attributes of this compound make it suitable for the synthesis of advanced materials:

  • Polymer Chemistry:
    The compound can be used as a building block in the synthesis of polymers with tailored properties, potentially leading to materials with enhanced mechanical strength or thermal stability.

Case Study 1: Anticancer Efficacy

A recent study focused on evaluating the cytotoxic effects of various oxazole derivatives, including this compound. The results indicated significant apoptosis induction in cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In another investigation, researchers assessed the antimicrobial efficacy of furan derivatives against clinically relevant bacterial strains. The findings indicated notable inhibitory effects on pathogens such as Listeria monocytogenes and Yersinia enterocolitica, suggesting its applicability in food safety and infection control.

Mechanism of Action

The mechanism by which 3-Bromomethyl-5-furan-2-yl-isoxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Compound Name Substituents (Position 3 / Position 5) Molecular Formula Key Features
3-Bromomethyl-5-furan-2-yl-isoxazole Bromomethyl / Furan-2-yl C₉H₇BrN₂O₂ (inferred) Reactive bromomethyl group; furan enhances electron density
5-Bromo-3-phenylisoxazole Phenyl / Bromo C₉H₆BrNO Bromine at position 5; phenyl group increases hydrophobicity
3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole 4-Bromophenyl / Thiophen-2-yl C₁₃H₉BrN₂OS Thiophene (sulfur-containing) vs. furan; bromophenyl adds steric bulk
(3-(2-Bromophenyl)isoxazol-5-yl)methanol 2-Bromophenyl / Methanol C₁₀H₈BrNO₂ Methanol substituent enables hydrogen bonding; bromophenyl limits reactivity

Substituent Impact :

  • Furan vs. Thiophene : Furan’s oxygen atom increases electron density compared to thiophene’s sulfur, altering regioselectivity in electrophilic substitutions .
  • Aromatic vs. Alkyl Groups: Phenyl or bromophenyl substituents improve thermal stability but reduce solubility in polar solvents compared to furan or methanol groups .

Spectroscopic and Analytical Data

  • 1H-NMR :
    • Bromomethyl Group : Expected δ 3.5–4.5 ppm (CH₂Br, split due to coupling with adjacent protons) .
    • Furan Protons : δ 6.3–7.4 ppm (multiplet for furan’s α- and β-hydrogens), distinct from thiophene’s δ 7.2–7.8 ppm .
    • Aromatic Protons : In bromophenyl analogs, δ 7.0–8.0 ppm (e.g., 3-(4-bromophenyl)-5-(thiophen-2-yl)isoxazole ).
  • IR Spectroscopy : C-Br stretching observed near 533–600 cm⁻¹ in brominated analogs .

Solubility and Physicochemical Properties

  • This compound: Expected to exhibit moderate solubility in chloroform and DMSO, similar to (3-(2-bromophenyl)isoxazol-5-yl)methanol .
  • Hydrophobic Analogs: 5-Bromo-3-phenylisoxazole is less polar due to the phenyl group, favoring solubility in non-polar solvents .

Biological Activity

3-Bromomethyl-5-furan-2-yl-isoxazole is a heterocyclic compound notable for its unique structural features, including a bromomethyl group and a furan-2-yl isoxazole moiety. This compound has garnered attention due to its diverse biological activities, which make it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The compound can modulate enzyme activity through binding to active or allosteric sites, leading to conformational changes that affect metabolic pathways. For example, it has been shown to inhibit specific enzymes involved in metabolic processes, thereby altering the overall metabolic flux within cells.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling Pathways : It modulates critical signaling pathways such as MAPK and PI3K/Akt, which are essential for cell proliferation and survival.
  • Gene Expression : By interacting with transcription factors and possibly epigenetic modifiers, it alters gene expression profiles, impacting cellular behavior.

Dosage Effects

The effects of this compound are dose-dependent:

  • Low Doses : At lower concentrations, the compound may exhibit beneficial effects, such as anti-inflammatory properties.
  • High Doses : Conversely, higher doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity. Understanding these dosage effects is crucial for determining therapeutic windows in clinical applications.

Metabolic Pathways

This compound interacts with cytochrome P450 enzymes during its metabolism, leading to the formation of various metabolites that contribute to its biological effects. The metabolism can influence the levels of metabolites in the body, affecting overall metabolic homeostasis.

Case Studies

A series of studies have explored the biological implications of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated effective inhibition of specific metabolic enzymes at varying concentrations.
Study 2Cell SignalingShowed modulation of MAPK pathway leading to altered cell proliferation rates.
Study 3Toxicity AssessmentIdentified dose-dependent toxicity in animal models, emphasizing the need for careful dosage regulation.

Temporal Effects

In laboratory settings, the stability of this compound varies over time. While it remains stable under standard conditions, prolonged exposure can lead to degradation and cumulative cellular effects. These temporal dynamics are important for understanding both therapeutic applications and potential safety concerns.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromomethyl-5-furan-2-yl-isoxazole?

  • Methodological Answer : The compound can be synthesized via ultrasound-assisted cyclization of hydroxylamine hydrochloride with furan-2-yl precursors in ethanol, followed by bromination using NBS (N-bromosuccinimide) or HBr/AcOH. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) . Alternative routes include palladium-catalyzed cross-coupling for fused isoxazole systems, as demonstrated in the synthesis of 3-(1-benzofuran-2-yl)-5-aryl isoxazoles .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and bromomethyl integration.
  • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., C9_9H7_7BrN2_2O2_2).
  • IR Spectroscopy : Peaks at ~1600 cm1^{-1} (C=N) and ~3100 cm1^{-1} (C-H stretching of furan).
    Cross-referencing with NIST spectral databases ensures data reliability .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, heat, or light due to the bromomethyl group’s sensitivity to hydrolysis and radical reactions. Follow GHS-compliant safety protocols, including PPE (gloves, goggles) and ventilation, as outlined for structurally similar brominated compounds .

Advanced Research Questions

Q. How can regioselectivity challenges in the bromination of isoxazole derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing substituents. For example, furan-2-yl groups at position 5 direct bromination to the methyl group at position 3 via radical stabilization. Computational modeling (DFT) predicts reactive sites, while experimental validation uses competitive reactions with controlled equivalents of NBS .

Q. What methodologies resolve contradictions in reported biological activities of brominated isoxazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., furan vs. phenyl) and assess bioactivity using standardized assays (e.g., MTT for cytotoxicity ).
  • Purity Validation : Contradictions may arise from impurities; use HPLC (>95% purity) and elemental analysis to confirm batch consistency .
  • Meta-Analysis : Compare datasets across studies using tools like Cochrane Review to identify confounding variables (e.g., solvent residues) .

Q. How can computational modeling predict the reactivity of the bromomethyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) for C-Br cleavage. Compare with experimental kinetic data (e.g., SN2 substitution rates with nucleophiles like NaN3_3). Studies on 3-Bromoisoxazole-5-carboxylic acid show bromine’s electrophilicity is enhanced by adjacent electron-withdrawing groups .

Q. What strategies optimize reaction yields when introducing bromine to the isoxazole ring?

  • Methodological Answer :

  • Catalytic Systems : Pd(PPh3_3)4_4 or CuI improves bromine insertion in cross-coupling reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance bromine solubility and reaction homogeneity.
  • Ultrasound Assistance : Reduces reaction time (e.g., 60–70 minutes vs. 24 hours under reflux) and improves yields by 15–20% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromomethyl-5-furan-2-yl-isoxazole
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